molecular formula C21H20N4O3S2 B10864676 2-(diphenylacetyl)-N-(4-sulfamoylphenyl)hydrazinecarbothioamide

2-(diphenylacetyl)-N-(4-sulfamoylphenyl)hydrazinecarbothioamide

Cat. No.: B10864676
M. Wt: 440.5 g/mol
InChI Key: IATBMYZIJRKWEY-UHFFFAOYSA-N
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Description

N-[4-(AMINOSULFONYL)PHENYL]-2-(2,2-DIPHENYLACETYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(AMINOSULFONYL)PHENYL]-2-(2,2-DIPHENYLACETYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Aminosulfonyl Intermediate: The initial step involves the sulfonation of aniline to form 4-aminobenzenesulfonamide.

    Acylation Reaction: The next step is the acylation of the aminosulfonyl intermediate with 2,2-diphenylacetyl chloride to form the corresponding acylated product.

    Hydrazinecarbothioamide Formation: The final step involves the reaction of the acylated intermediate with thiosemicarbazide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, using suitable solvents, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(AMINOSULFONYL)PHENYL]-2-(2,2-DIPHENYLACETYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminosulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(AMINOSULFONYL)PHENYL]-2-(2,2-DIPHENYLACETYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(AMINOSULFONYL)PHENYL]-2-(2,2-DIPHENYLACETYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes, such as carbonic anhydrase.

    Modulation of Signaling Pathways: Affecting cellular signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(AMINOSULFONYL)PHENYL]-2-METHYLPROPANAMIDE
  • N-[4-(AMINOSULFONYL)PHENYL]-2-THIOPHENECARBOXAMIDE
  • N-[4-(AMINOSULFONYL)PHENYL]-2-(2-METHYLPHENOXY)ACETAMIDE

Uniqueness

N-[4-(AMINOSULFONYL)PHENYL]-2-(2,2-DIPHENYLACETYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H20N4O3S2

Molecular Weight

440.5 g/mol

IUPAC Name

1-[(2,2-diphenylacetyl)amino]-3-(4-sulfamoylphenyl)thiourea

InChI

InChI=1S/C21H20N4O3S2/c22-30(27,28)18-13-11-17(12-14-18)23-21(29)25-24-20(26)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,24,26)(H2,22,27,28)(H2,23,25,29)

InChI Key

IATBMYZIJRKWEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=S)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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